The Strategic Intermediate: A Technical Guide to 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one in Modern Drug Discovery
The Strategic Intermediate: A Technical Guide to 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect of Targeted Therapy
In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. At the heart of these life-saving innovations lie complex synthetic pathways, often hinging on the strategic use of key molecular intermediates. 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one (CAS Number: 179688-01-8) stands as a quintessential example of such a pivotal molecule. While not a therapeutic agent in itself, this quinazolinone derivative is the cornerstone in the synthesis of Vandetanib, a potent multi-targeted tyrosine kinase inhibitor (TKI).[1][2] This guide provides an in-depth technical exploration of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one, elucidating its physicochemical properties, its critical role in the synthesis of Vandetanib, and the profound pharmacological implications of the final active pharmaceutical ingredient. Understanding this intermediate is to understand a crucial step in the journey from chemical synthesis to clinical success.
Physicochemical Profile of the Core Intermediate
A comprehensive understanding of the physical and chemical properties of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one is fundamental for its effective utilization in synthetic chemistry. These properties dictate reaction conditions, purification strategies, and storage requirements.
| Property | Value | Source(s) |
| CAS Number | 179688-01-8 | |
| Molecular Formula | C₁₆H₁₄N₂O₃ | |
| Molecular Weight | 282.29 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 252 °C | |
| Boiling Point | 475.4±55.0 °C (Predicted) | |
| Solubility | Soluble in common organic solvents like ethanol and chloroform; poorly soluble in water. | |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. |
The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry
The quinazolinone scaffold is a "privileged structure" in drug development, recognized for its ability to interact with a wide array of biological targets.[3] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrimidine ring, offers a versatile platform for chemical modification.[4] The structural rigidity of the quinazolinone core, combined with the potential for diverse substitutions at various positions, allows for the fine-tuning of pharmacological activity.[5] In the context of oncology, quinazolinone derivatives have been successfully developed as inhibitors of key signaling molecules, including tyrosine kinases, which are often dysregulated in cancer.[5][6]
From Intermediate to Inhibitor: The Synthesis of Vandetanib
The primary significance of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one lies in its role as a direct precursor to Vandetanib. The synthesis involves a multi-step process that culminates in the formation of the final, biologically active molecule.
Synthetic Pathway Overview
The synthesis of Vandetanib from 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one typically involves chlorination followed by a nucleophilic substitution reaction. The benzyloxy group serves as a protecting group for the hydroxyl functionality at the 6-position, which is later deprotected to yield the final product.
Caption: Synthetic route from the core intermediate to Vandetanib.
Exemplary Synthetic Protocol
The following is a generalized, step-by-step methodology for the synthesis of Vandetanib, starting from 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one.
-
Chlorination of the Quinazolinone Ring:
-
6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine (e.g., triethylamine) or N,N-dimethylformamide (DMF).
-
The reaction mixture is typically heated to reflux for several hours to ensure complete conversion to the 4-chloro-6-(benzyloxy)-7-methoxyquinazoline intermediate.
-
Upon completion, the excess chlorinating agent is removed under reduced pressure, and the crude product is isolated, often by precipitation upon addition to ice water, followed by filtration.
-
-
Nucleophilic Aromatic Substitution:
-
The chlorinated intermediate is then reacted with 4-bromo-2-fluoroaniline in a suitable solvent, such as isopropanol or acetonitrile.
-
The reaction is typically carried out at elevated temperatures (reflux) to facilitate the nucleophilic substitution of the chlorine atom at the 4-position of the quinazoline ring.
-
The resulting product is the protected form of Vandetanib.
-
-
Deprotection of the Benzyloxy Group:
-
The final step involves the removal of the benzyl protecting group to unmask the free hydroxyl group at the 6-position.
-
This is commonly achieved through catalytic hydrogenation (e.g., using palladium on carbon as a catalyst under a hydrogen atmosphere) or by treatment with a strong acid, such as trifluoroacetic acid (TFA).
-
Purification of the final product, Vandetanib, is typically performed by recrystallization or column chromatography to yield a high-purity compound.
-
Pharmacological Significance: The Multi-Kinase Inhibition of Vandetanib
The clinical efficacy of Vandetanib is a direct consequence of its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis.[1][7]
Primary Molecular Targets
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Vandetanib potently inhibits VEGFR-2 (KDR), a key mediator of angiogenesis. By blocking VEGFR signaling, Vandetanib impedes the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby restricting tumor growth.[1][8]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is frequently overexpressed in various cancers and plays a critical role in cell proliferation, survival, and metastasis. Vandetanib's inhibition of EGFR disrupts these oncogenic signaling pathways.[1][7]
-
REarranged during Transfection (RET) Proto-Oncogene: The RET tyrosine kinase is a key driver in the pathogenesis of medullary thyroid carcinoma (MTC). Activating mutations in the RET gene lead to constitutive kinase activity and uncontrolled cell growth. Vandetanib is a potent inhibitor of both wild-type and mutated forms of RET.[1][7]
Downstream Signaling Pathway Inhibition
The inhibition of VEGFR, EGFR, and RET by Vandetanib leads to the downregulation of major intracellular signaling cascades, including the MAPK and PI3K/Akt pathways.[7][9]
Caption: Vandetanib's inhibition of key signaling pathways.
Pharmacokinetics and Clinical Implications
Vandetanib exhibits a long terminal half-life, allowing for once-daily oral administration.[10] It is metabolized primarily by the cytochrome P450 enzyme CYP3A4.[11]
Clinical trials have demonstrated the efficacy of Vandetanib in the treatment of advanced or metastatic medullary thyroid cancer.
| Clinical Trial Phase | Key Findings | Reference(s) |
| Phase II | Showed significant antitumor activity in patients with locally advanced or metastatic hereditary MTC, with a partial remission rate of 20% and stable disease in 73% of patients. | |
| Phase III (ZETA trial) | Demonstrated a significant prolongation of progression-free survival (PFS) in patients treated with Vandetanib compared to placebo. The median PFS was 30.5 months for the Vandetanib group versus 19.3 months for the placebo group. |
Common adverse events associated with Vandetanib treatment include diarrhea, rash, nausea, and hypertension.[12]
Conclusion: A Testament to the Power of Chemical Synthesis
6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one is more than just a chemical intermediate; it is a testament to the intricate and elegant process of drug design and development. Its carefully designed structure, featuring a privileged quinazolinone core and a strategically placed protecting group, enables the efficient synthesis of a life-extending therapeutic. For researchers and scientists in the field of drug discovery, a deep understanding of such key intermediates is not merely an academic exercise but a fundamental requirement for the continued innovation of targeted therapies that combat complex diseases like cancer. The journey from this unassuming white powder to a clinically approved multi-kinase inhibitor underscores the profound impact of synthetic chemistry on human health.
References
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- What is the mechanism of Vandetanib?
- What is Vandetanib used for?
- Vandetanib. Wikipedia.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
- VANDETANIB | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Vandetanib | C22H24BrFN4O2. PubChem.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. OUCI.
- Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array. PubMed.
- Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell de
- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.
- Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents. NIH.
- Abstract 3616: Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model as detected by reverse phase protein arrays. Cancer Research - AACR Journals.
- Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer. PMC - NIH.
- Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial. PubMed Central.
- Vandetanib for the Treatment of Medullary Thyroid Cancer. AACR Journals.
- Analysis of clinical trials leading to the approval of Vandetanib.
- The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and r
- Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. ScienceDirect.
- Vandetanib in locally advanced or metastatic differentiated thyroid cancer refractory to radioiodine therapy. PubMed.
- Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
- Synthesis of anticancer drug vandetanib.
- 6-(benzyloxy)-7-methoxyquinazolin-4(1H)-one. ChemBK.
- 768350-54-5|7-(benzyloxy)-N-(4-bromo-2-fluorophenyl)-6 ... chem-space.com.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. MDPI.
- The Medicinal Functionality of Quinazolines.
- Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. PubMed.
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI.
- An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. NIH.
- Vandetanib. PMC - NIH.
- 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one. Epigenetic Therapeutic Targets.
- 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI.
- 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one. Biochemical Reagent | MedChemExpress.
- S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). AWS.
- Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC - NIH.
Sources
- 1. What is Vandetanib used for? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 8. Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vandetanib - Wikipedia [en.wikipedia.org]
- 12. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
